Ethyl-M-tolyl-O-tolyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-M-tolyl-O-tolyl-amine is an organic compound with the molecular formula C16H19N It is a member of the amine family, characterized by the presence of an ethyl group, a meta-tolyl group, and an ortho-tolyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-M-tolyl-O-tolyl-amine typically involves the reaction of ethylamine with meta-tolyl and ortho-tolyl derivatives under controlled conditions. One common method is the alkylation of ethylamine with meta-tolyl chloride and ortho-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the mixture is heated under reflux to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl-M-tolyl-O-tolyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl or tolyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Ethyl-M-tolyl-O-tolyl-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl-M-tolyl-O-tolyl-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Ethyl-M-tolyl-O-tolyl-amine can be compared with other similar compounds such as:
- Ethyl N-(O-tolyl)carbamate
- Acridin-9-yl-M-tolyl-amine
- N-M-tolyl-2-O-tolyloxy-acetamide
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific combination of ethyl, meta-tolyl, and ortho-tolyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
329937-62-4 |
---|---|
Molecular Formula |
C16H19N |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-ethyl-2-methyl-N-(3-methylphenyl)aniline |
InChI |
InChI=1S/C16H19N/c1-4-17(15-10-7-8-13(2)12-15)16-11-6-5-9-14(16)3/h5-12H,4H2,1-3H3 |
InChI Key |
ARJUMDCFZHIWTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.